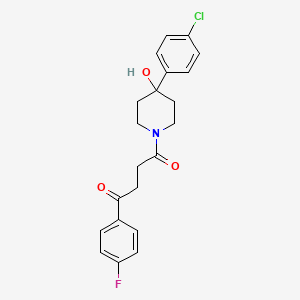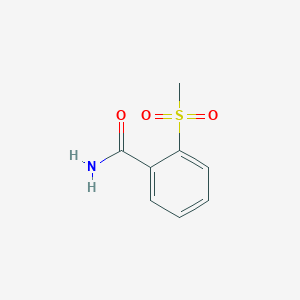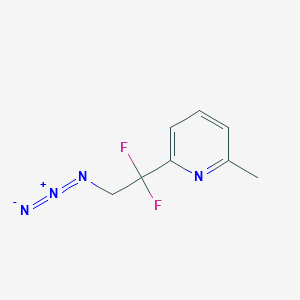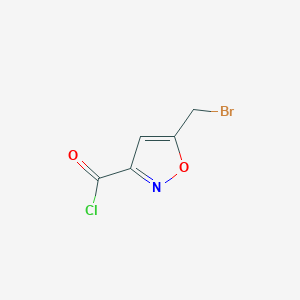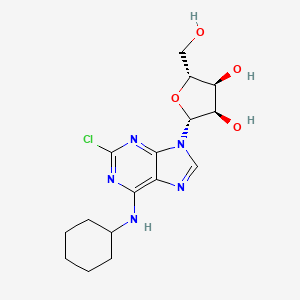![molecular formula C10H13ClO4S B8380177 2-[(4-chlorophenyl)methoxy]ethyl methanesulfonate](/img/structure/B8380177.png)
2-[(4-chlorophenyl)methoxy]ethyl methanesulfonate
Overview
Description
2-[(4-chlorophenyl)methoxy]ethyl methanesulfonate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly derived from an acid (usually carboxylic acid) and an alcohol. This particular compound features a methanesulfonic acid moiety and a 4-chloro-benzyloxy-ethyl group, making it a unique and potentially useful chemical in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid 2-(4-chloro-benzyloxy)-ethyl ester typically involves the esterification of methanesulfonic acid with 2-(4-chloro-benzyloxy)-ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of methanesulfonic acid 2-(4-chloro-benzyloxy)-ethyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)methoxy]ethyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[(4-chlorophenyl)methoxy]ethyl methanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methanesulfonic acid 2-(4-chloro-benzyloxy)-ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanesulfonic acid and 2-(4-chloro-benzyloxy)-ethanol, which can then interact with various biological pathways. The chloro group may also participate in electrophilic or nucleophilic reactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid 2-(4-methoxy-benzyloxy)-ethyl ester
- Methanesulfonic acid 2-(4-fluoro-benzyloxy)-ethyl ester
- Methanesulfonic acid 2-(4-bromo-benzyloxy)-ethyl ester
Uniqueness
2-[(4-chlorophenyl)methoxy]ethyl methanesulfonate is unique due to the presence of the chloro group, which can significantly influence its reactivity and interactions compared to its analogs with different substituents. The chloro group can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions.
Properties
Molecular Formula |
C10H13ClO4S |
|---|---|
Molecular Weight |
264.73 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C10H13ClO4S/c1-16(12,13)15-7-6-14-8-9-2-4-10(11)5-3-9/h2-5H,6-8H2,1H3 |
InChI Key |
QEYJGQIPGKDTEQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCOCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Hydroxy-2-methyl-[1,6]naphthyridine-7-carboxylic acid methyl ester](/img/structure/B8380099.png)
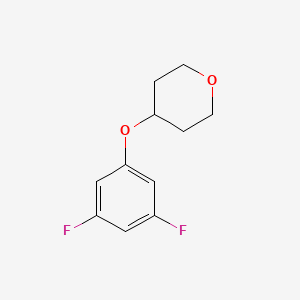
![Phthalazine, 6-chloro-1-[1-(trifluoromethyl)cyclopropyl]-](/img/structure/B8380119.png)
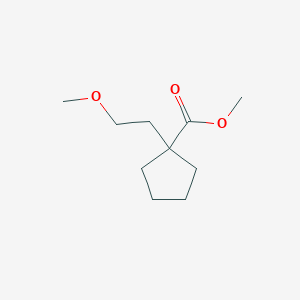
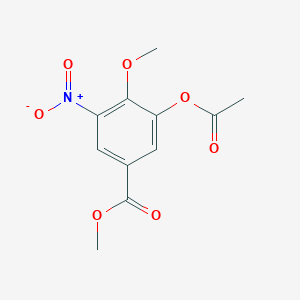
![cis-3-{[Benzyl(methyl)amino]methyl}cyclobutanol](/img/structure/B8380140.png)
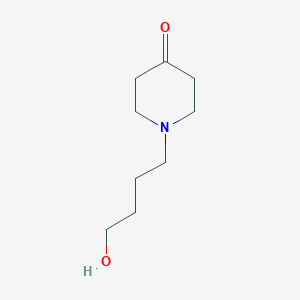

![N-[4-(1H-Benzoimidazol-2-yl)-phenyl]-N-methyl-amine](/img/structure/B8380152.png)
